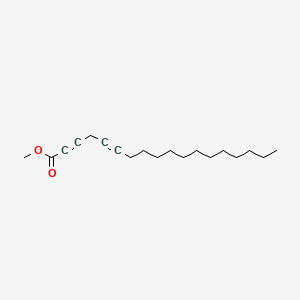
Methyl 2,5-octadecadiynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2,5-octadecadiynoate can be synthesized through several methods. One common approach involves the esterification of 2,5-octadecadiynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of alternative catalysts to improve yield and reduce reaction time. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2,5-octadecadiynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The triple bonds in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Nucleophiles such as halides (e.g., bromine or chlorine) can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
科学的研究の応用
Methyl 2,5-octadecadiynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of study in lipidomics and membrane biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high-performance coatings and adhesives.
作用機序
The mechanism by which methyl 2,5-octadecadiynoate exerts its effects depends on the specific application. In biological systems, it may interact with lipid membranes, altering their properties and affecting cellular processes. The compound’s triple bonds can also participate in various chemical reactions, leading to the formation of reactive intermediates that influence its activity.
類似化合物との比較
Similar Compounds
- Methyl 2,4-octadecadiynoate
- Methyl 2,6-octadecadiynoate
- Methyl 2,5-hexadecadiynoate
Uniqueness
Methyl 2,5-octadecadiynoate is unique due to the specific positioning of its triple bonds, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions.
特性
CAS番号 |
57156-91-9 |
|---|---|
分子式 |
C19H30O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
methyl octadeca-2,5-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-13,16H2,1-2H3 |
InChIキー |
XQDLQQYTXOVDQQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC#CCC#CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


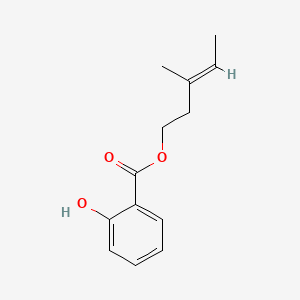

![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)
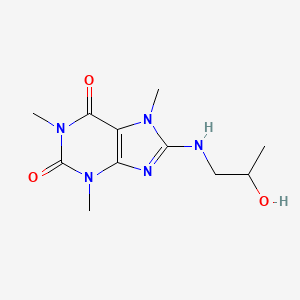
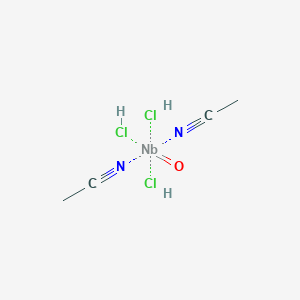
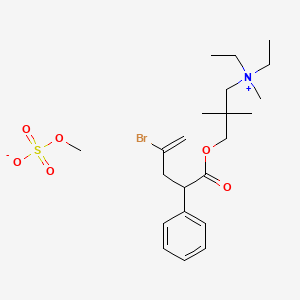
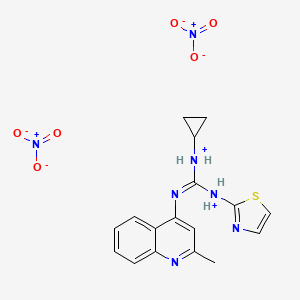
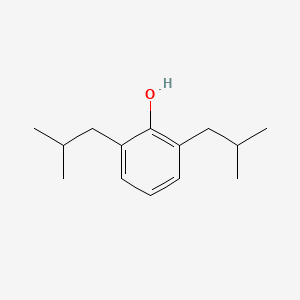
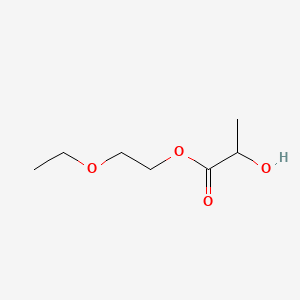
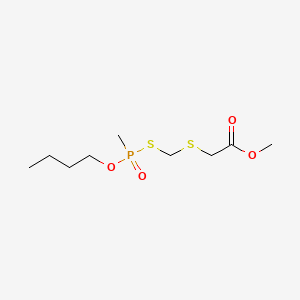
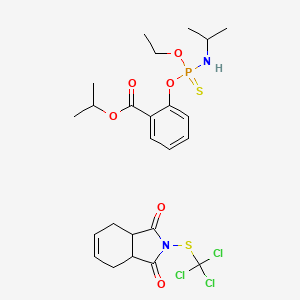

![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)

